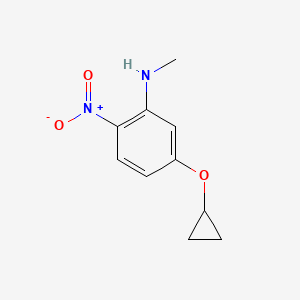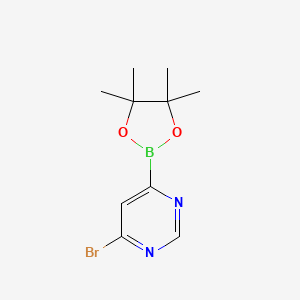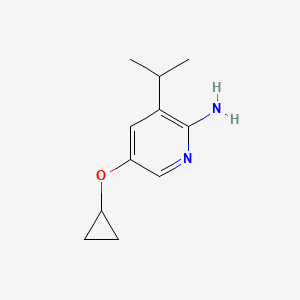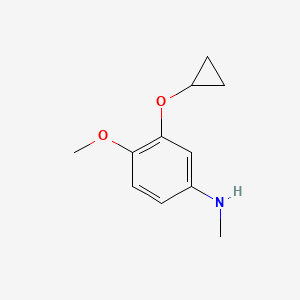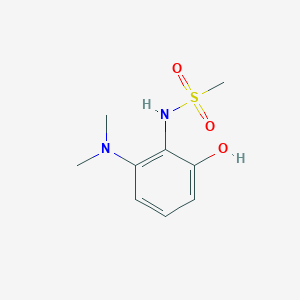
5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through nucleophilic substitution reactions, where a cyclopropyl alcohol reacts with the benzamide derivative.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the original substituents.
科学的研究の応用
5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully elucidate its molecular targets and pathways .
類似化合物との比較
Similar Compounds
2-Methyl-5-sulfamoylbenzamide: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-5-sulfamoylbenzamide: Similar structure but lacks the N-methyl group.
Uniqueness
5-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both the cyclopropoxy and N-methyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H14N2O4S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)9-6-8(17-7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14)(H2,12,15,16) |
InChIキー |
GSDUGDQMIHPNGU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


